

R-7050: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	R-7050	
Cat. No.:	B1678725	Get Quote

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Abstract

R-7050 is a potent and selective small molecule antagonist of the Tumor Necrosis Factor- α (TNF- α) receptor. It exhibits significant anti-inflammatory properties by specifically modulating the TNF- α signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **R-7050**. It includes available data on its biological activity and outlines generalized experimental protocols for assessing its effects in vitro. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of inflammatory diseases.

Chemical Structure and Identification

R-7050, a triazoloquinoxaline derivative, possesses a unique heterocyclic core structure essential for its biological activity.

Chemical Structure:

A 2D representation of the chemical structure of **R-7050** can be visualized through its SMILES notation.

Systematic (IUPAC) Name: 8-chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)-[1][2]triazolo[4,3-a]quinoxaline



Table 1: Chemical Identifiers

Identifier	Value
CAS Number	303997-35-5
Molecular Formula	C16H8ClF3N4S
SMILES	C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N 4C2=NN=C4C(F)(F)F

Physicochemical Properties

The physicochemical properties of **R-7050** are crucial for its formulation, delivery, and pharmacokinetic profile. The available data is summarized below.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	380.77 g/mol	_
Solubility	Soluble to 20 mM in DMSO	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
рКа	Data not available	-

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **R-7050** is not available in the reviewed literature. However, the synthesis of relatedtriazolo[4,3-a]quinoxaline derivatives has been described. These methods generally involve the condensation of a substituted 2-hydrazinylquinoxaline with an appropriate orthoester or carboxylic acid derivative to form the triazole ring fused to the quinoxaline core. The subsequent introduction of the phenylsulfanyl and trifluoromethyl groups would be required to complete the synthesis of **R-7050**.



Researchers may refer to literature on the synthesis of quinoxaline and triazoloquinoxaline derivatives for general synthetic strategies.

Mechanism of Action and Signaling Pathway

R-7050 exerts its anti-inflammatory effects by acting as a specific antagonist of the TNF-α receptor 1 (TNFR1) signaling pathway. Unlike biologic TNF-α inhibitors that bind to the TNF-α ligand itself, **R-7050** functions by blocking the formation of the receptor-adaptor molecule complex. Specifically, it prevents the association of TNFR1 with downstream signaling proteins, including TRADD (TNFR-associated death domain) and RIP1 (Receptor-interacting protein 1). This inhibition prevents the subsequent activation of key inflammatory signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.

R-7050 Mechanism of Action

TNF-α

Binds

TNFR1

R-7050

Inhibits

TNFR1-TRADD-RIP1
Complex Formation

Activates

NF-кВ Pathway

MAPK Pathway

Inflammatory Response



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Caption: **R-7050** inhibits the TNF- α signaling pathway.

Biological Activity

R-7050 has been shown to be a selective inhibitor of TNF- α -induced cellular responses. In vitro studies have demonstrated its ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule involved in inflammatory cell adhesion. Furthermore, **R-7050** has been observed to prevent the nuclear translocation of NF- κ B, a critical step in the activation of pro-inflammatory gene transcription.

Experimental Protocols

Detailed experimental protocols for the use of **R-7050** are not widely published. However, based on its known mechanism of action, generalized protocols for assessing its in vitro activity can be outlined.

NF-kB Reporter Assay

This assay is designed to quantify the inhibitory effect of **R-7050** on TNF- α -induced NF- κ B activation.

Principle: A cell line stably expressing a luciferase reporter gene under the control of an NF- κ B response element is used. Activation of the NF- κ B pathway by TNF- α leads to the expression of luciferase, which can be quantified by measuring luminescence.

Generalized Protocol:

- Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing an NF-κB-luciferase reporter construct in a 96-well plate and culture overnight.
- Compound Treatment: Pre-incubate the cells with varying concentrations of R-7050
 (dissolved in DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
- Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human TNF- α (e.g., 10 ng/mL) for 6-8 hours. Include appropriate controls (untreated cells, vehicle-treated cells, and TNF- α only treated cells).

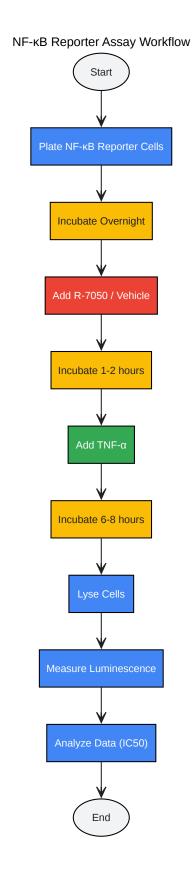






- Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC₅₀ value for **R-7050**.





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Caption: Workflow for an in vitro NF-кВ reporter assay.



ICAM-1 Expression Assay (Flow Cytometry)

This protocol outlines a method to assess the effect of **R-7050** on TNF- α -induced ICAM-1 expression on the surface of endothelial cells.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with TNF- α to induce the expression of ICAM-1. The level of ICAM-1 on the cell surface is then quantified using a fluorescently labeled anti-ICAM-1 antibody and flow cytometry.

Generalized Protocol:

- Cell Culture: Culture HUVECs in appropriate media in a 24-well plate until confluent.
- Compound Treatment: Pre-treat the cells with different concentrations of R-7050 for 1-2 hours.
- Stimulation: Add TNF- α (e.g., 10 ng/mL) to the wells and incubate for 12-24 hours to induce ICAM-1 expression.
- Cell Detachment and Staining: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells and then incubate with a fluorescently conjugated antihuman ICAM-1 antibody (e.g., FITC or PE conjugated) for 30-60 minutes on ice in the dark.
- Flow Cytometry Analysis: Wash the cells to remove unbound antibody and analyze the fluorescence intensity using a flow cytometer.
- Data Analysis: Determine the mean fluorescence intensity (MFI) for each treatment condition and calculate the percentage inhibition of ICAM-1 expression by **R-7050**.



ICAM-1 Expression Assay Workflow Start Culture HUVECs to Confluency Pre-treat with R-7050 Stimulate with TNF- α **Detach Cells** Stain with Anti-ICAM-1 Ab Analyze by Flow Cytometry Determine % Inhibition End

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Caption: Workflow for an in vitro ICAM-1 expression assay.



Conclusion

R-7050 is a promising TNF- α receptor antagonist with a distinct mechanism of action compared to existing biologic therapies. Its ability to selectively inhibit the intracellular signaling cascade initiated by TNF- α makes it a valuable tool for research into inflammatory processes and a potential lead compound for the development of novel anti-inflammatory drugs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various inflammatory and autoimmune disease models.

Disclaimer

R-7050 is an experimental compound and should be used for research purposes only. It is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety.

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References

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